2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H21FN2O4S2 and its molecular weight is 448.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Stability
Stec et al. (2011) explored structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, investigating various 6,5-heterocycles to improve metabolic stability. This study is relevant for understanding the synthesis strategies and metabolic stability considerations for compounds with complex structures, including those similar to the compound Stec et al., 2011.
Antimicrobial and Antitumor Activities
Research by Fahim and Ismael (2019) on novel sulphonamide derivatives, including studies on their antimicrobial activity, provides insights into how structural modifications can influence biological activities. This information is pertinent when considering the potential biomedical applications of sulfonamide-containing compounds Fahim and Ismael, 2019.
Anticonvulsant Agents
Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety with evaluated anticonvulsant activity. This study highlights the therapeutic potential of sulfonamide-containing azoles in the treatment of convulsions, suggesting possible research directions for related compounds Farag et al., 2012.
Enzyme Inhibitory Potential
Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties against α-glucosidase and acetylcholinesterase (AChE). Their research provides a foundation for understanding how sulfonamide derivatives can be utilized in enzyme inhibition, which is crucial for developing treatments for diseases like diabetes and Alzheimer's Abbasi et al., 2019.
Mechanism of Action
Mode of Action
The compound, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-phenylmethanesulfonylacetamide, is a functionalized ligand used in the synthesis of difluoroboron complexes . These complexes exhibit significant luminescence properties due to the compound’s interaction with its targets . Upon coordination with difluoroboron, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Biochemical Pathways
The compound is involved in the light-emitting pathways of organic light-emitting diodes (OLEDs) . It contributes to the photoluminescence and electroluminescence properties of the difluoroboron complexes
Pharmacokinetics
It is characterized by nmr spectroscopy, high-resolution mass spectrometry, and elemental analysis, indicating good thermal stability and electrochemical stability .
Result of Action
The compound, when used as a ligand in the synthesis of difluoroboron complexes, contributes to the strong emission, low turn-on voltage, and superior electroluminescence (EL) performance of these complexes in OLEDs . Particularly, the EL performance of the difluoroboron complex is superior to that of the ligand .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its luminescent properties can be affected by the solvent and the solid-state environment
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S2/c22-17-9-4-10-18-20(17)23-21(29-18)24(12-16-8-5-11-28-16)19(25)14-30(26,27)13-15-6-2-1-3-7-15/h1-4,6-7,9-10,16H,5,8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPLKAFGWGPVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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